8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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Overview
Description
8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique tricyclic structure, which includes a quinoline core fused with a cyclopentane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further transformations to yield the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the aromatic rings.
Scientific Research Applications
8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- N-(4-chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
The uniqueness of 8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid lies in its specific tricyclic structure and the presence of both phenyl and chlorophenyl substituents
Properties
Molecular Formula |
C28H24ClNO2 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
15-(4-chlorophenyl)-4-phenyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C28H24ClNO2/c29-20-11-9-18(10-12-20)26-23-8-4-7-22(23)25-16-19(28(31)32)15-24-21(13-14-30(26)27(24)25)17-5-2-1-3-6-17/h1-7,9-12,15-16,21-23,26H,8,13-14H2,(H,31,32) |
InChI Key |
VXYAZKHVXNXSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3CC=CC3C4=CC(=CC(=C42)C1C5=CC=CC=C5)C(=O)O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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